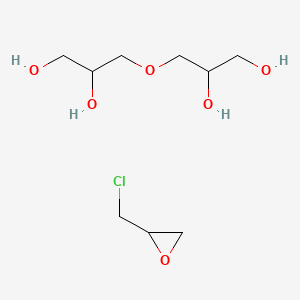
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is a chemical compound with the molecular formula C₉H₁₉ClO₆ and a molecular weight of 258.697 g/mol . This compound is known for its unique structure, which includes both an oxirane ring and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol typically involves the reaction of 2-(Chloromethyl)oxirane with glycerol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol involves its ability to interact with various molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the additional hydroxyl groups.
Glycidyl chloride: Another related compound with an oxirane ring and a chloromethyl group.
Glycerol derivatives: Compounds with multiple hydroxyl groups but without the oxirane ring.
Uniqueness
2-(Chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol is unique due to its combination of an oxirane ring and multiple hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Propiedades
Número CAS |
68134-62-3 |
|---|---|
Fórmula molecular |
C9H19ClO6 |
Peso molecular |
258.69 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;3-(2,3-dihydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O5.C3H5ClO/c7-1-5(9)3-11-4-6(10)2-8;4-1-3-2-5-3/h5-10H,1-4H2;3H,1-2H2 |
Clave InChI |
FYNLDVDUVKWRDX-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C(C(COCC(CO)O)O)O |
Números CAS relacionados |
68134-62-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



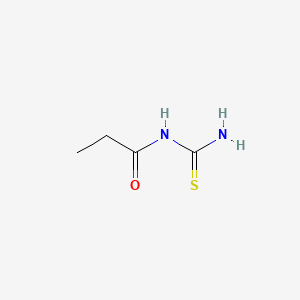



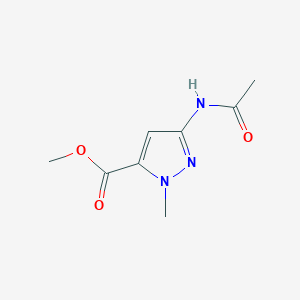
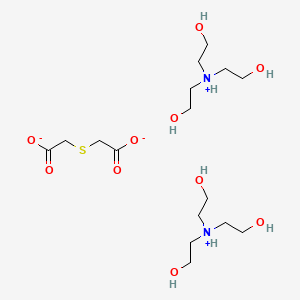
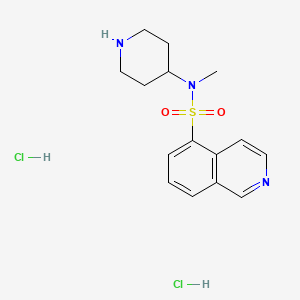
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
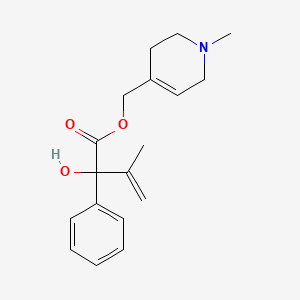

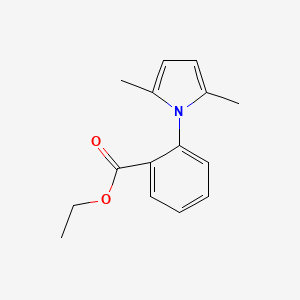
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
